4-Fluoro-2-methylbenzoyl chloride

Description

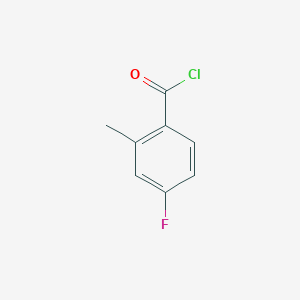

4-Fluoro-2-methylbenzoyl chloride (CAS 21900-43-6) is a fluorinated acyl chloride derivative characterized by a fluorine atom at the 4-position and a methyl group at the 2-position of the benzoyl ring. This compound is widely utilized in proteomics research as a reactive intermediate for introducing acyl groups into target molecules due to its electrophilic carbonyl carbon . Its molecular formula is C₈H₆ClFO, with a molecular weight of 172.55 g/mol. The fluorine substituent enhances electron-withdrawing effects, increasing the reactivity of the acyl chloride, while the methyl group provides steric and electronic modulation. Commercial suppliers like Santa Cruz Biotechnology offer this compound in quantities ranging from 1 g to 5 g, priced between $27.00 and $63.00, highlighting its accessibility for laboratory use .

Structure

2D Structure

Propriétés

IUPAC Name |

4-fluoro-2-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c1-5-4-6(10)2-3-7(5)8(9)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZUXJRQQHJREGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397618 | |

| Record name | 4-Fluoro-2-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21900-43-6 | |

| Record name | 4-Fluoro-2-methylbenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21900-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-2-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Fluoro-2-methylbenzoyl chloride can be synthesized through various methods. One common method involves the Friedel-Crafts acylation of 4-fluoro-2-methylbenzene with oxalyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques.

Analyse Des Réactions Chimiques

Types of Reactions

4-Fluoro-2-methylbenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form 4-fluoro-2-methylbenzoic acid.

Reduction: It can be reduced to 4-fluoro-2-methylbenzyl alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Reducing Agents: Lithium aluminum hydride

Hydrolysis Conditions: Aqueous medium

Major Products

Amides, Esters, Thioesters: Formed from substitution reactions

4-Fluoro-2-methylbenzoic Acid: Formed from hydrolysis

4-Fluoro-2-methylbenzyl Alcohol: Formed from reduction

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Pharmaceutical Intermediates

4-Fluoro-2-methylbenzoyl chloride serves as an essential intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its role is particularly crucial in developing fluorinated compounds, which are known to enhance the bioactivity and stability of drugs. The presence of fluorine often leads to improved pharmacokinetic properties, making these compounds more effective against diseases such as cancer and bacterial infections .

2. Case Study: Synthesis of Antiandrogens

A notable application involves the synthesis of antiandrogens, where this compound is utilized to modify existing structures for enhanced activity against prostate cancer cell lines. The incorporation of this compound into drug design allows for the fine-tuning of molecular interactions, leading to increased efficacy in targeting androgen receptors .

Agrochemical Applications

1. Herbicides and Fungicides

In the agrochemical sector, this compound is used to produce herbicides and fungicides that improve crop yields and protect plants from pests and diseases. Its chemical structure allows for the development of compounds that can effectively target specific plant processes or pathogens, thereby enhancing agricultural productivity .

2. Case Study: Development of New Agrochemicals

Research has demonstrated that formulations incorporating this compound exhibit superior performance compared to traditional chemicals. This compound's ability to enhance the effectiveness of agrochemicals has led to increased interest in its application within sustainable agriculture practices .

Specialty Chemicals and Material Science

1. High-Performance Polymers

The compound also finds applications in the production of high-performance polymers and resins used in coatings, adhesives, and other industrial products. Its unique properties contribute to materials that require high strength, stability, and chemical resistance .

2. Case Study: Polymer Production

In recent studies, polymers synthesized using this compound have shown improved thermal stability and mechanical properties compared to those produced with non-fluorinated counterparts. This advancement opens new avenues for applications in electronics and advanced materials .

Market Trends and Future Prospects

The market for this compound is expected to grow due to several key trends:

- Increasing Demand for Fluorinated Compounds : The pharmaceutical industry's shift towards fluorinated drugs is driving demand for intermediates like this compound.

- Sustainable Practices : There is a growing emphasis on green chemistry, leading manufacturers to seek efficient production methods that minimize waste and environmental impact .

- Expansion into New Markets : As industries such as electronics continue to evolve, new applications for this compound are likely to emerge, particularly in specialty materials and coatings.

Mécanisme D'action

The mechanism of action of 4-fluoro-2-methylbenzoyl chloride involves its reactivity as an acid chloride. It readily reacts with nucleophiles to form covalent bonds, making it a valuable intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparaison Avec Des Composés Similaires

Structural and Physical Properties

The following table summarizes key structural and physical properties of 4-fluoro-2-methylbenzoyl chloride and related compounds:

Reactivity and Functional Group Influence

- Electrophilic Reactivity: The fluorine atom in this compound enhances the electrophilicity of the carbonyl carbon compared to non-fluorinated analogs (e.g., 4-methylbenzoyl chloride). However, the methyl group at the 2-position introduces steric hindrance, slightly moderating reactivity .

- Hydroxyl vs. Methyl Substituents : 4-Fluoro-2-hydroxybenzoyl chloride (CAS 57976-99-5) exhibits higher polarity due to the hydroxyl group, increasing solubility in polar solvents but also susceptibility to hydrolysis compared to the methyl-substituted variant .

- Sulfonyl Chlorides : 4-Fluoro-2-methylbenzenesulfonyl chloride () is tailored for sulfonamide formation, a distinct application compared to acyl chloride-mediated acylation. The sulfonyl group’s stronger electron-withdrawing nature further activates the molecule for nucleophilic substitution .

Activité Biologique

4-Fluoro-2-methylbenzoyl chloride (C8H6ClFO) is an aromatic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Synthesis

This compound is characterized by the presence of a fluorine atom at the para position relative to the carbonyl group on a benzene ring. The synthesis typically involves Friedel-Crafts acylation reactions using m-fluorotoluene and trichloroacetyl chloride, followed by hydrolysis and purification processes to yield the desired product with high purity levels .

Synthesis Overview

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Friedel-Crafts Acylation | m-fluorotoluene, trichloroacetyl chloride | Formation of isomers |

| 2 | Hydrolysis | Sodium hydroxide | Conversion to 4-fluoro-2-methylbenzoic acid |

| 3 | Recrystallization | Solvent (e.g., toluene) | Purification of product |

Biological Activity

The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer agents. The compound has been studied for its potential effects on cancer cell lines and other biological systems.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anti-cancer activity. For example, studies have shown that compounds derived from this structure can inhibit cell proliferation in breast cancer cell lines, suggesting their potential as therapeutic agents .

Case Study: Antiandrogen Activity

A study involving a library of compounds including derivatives of this compound demonstrated that certain modifications enhance antiandrogen activity in prostate cancer cell lines (LNCaP). The structural modifications were crucial for binding affinity and activity, highlighting the importance of fluorine substitution in enhancing biological interactions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is vital for optimizing the biological efficacy of compounds derived from this compound. The presence of the fluorine atom significantly influences hydrophobic interactions and binding affinity with biological targets. Variations in substituents on the benzene ring can lead to substantial differences in biological activity, as seen in comparative studies .

Toxicity and Safety Profile

While exploring its biological applications, it is essential to consider the toxicity profile of this compound. Preliminary assessments indicate that while it may possess beneficial pharmacological properties, careful evaluation is necessary to understand its safety implications fully. In vitro studies assessing cytotoxicity and off-target effects are critical for determining its suitability for further development .

Q & A

Q. What safety protocols are essential when handling 4-Fluoro-2-methylbenzoyl chloride in laboratory settings?

Critical precautions include using impervious gloves (e.g., nitrile), tightly sealed goggles, and protective clothing to prevent skin/eye contact. Work in a fume hood to avoid inhalation of corrosive vapors. Immediate first aid for skin exposure involves washing with soap and water, while eye contact requires 15+ minutes of rinsing. Store in a locked, cool, dry area away from water, bases, and oxidizers due to its hydrolytic and reactive nature .

Q. Which spectroscopic and crystallographic methods validate the structure of this compound?

- NMR : Confirms fluorine substitution patterns (δ ~ -110 ppm for aromatic F).

- IR spectroscopy : Identifies the acyl chloride carbonyl stretch (~1760 cm).

- X-ray crystallography : SHELXL refines crystal structures, with validation metrics including R < 5%, wR < 12%, and Δρmax < 0.3 eÅ. Use Platon’s ADDSYM to detect missed symmetry .

Q. How is this compound typically purified for synthetic applications?

Distillation under reduced pressure (bp ~90–100°C at 10 mmHg) removes volatile impurities. For crystalline derivatives, recrystallization from dry toluene or hexane/ethyl acetate mixtures is effective. Monitor purity via TLC (silica gel, 10% EtOAc/hexane) or HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. What mechanistic insights guide the design of nucleophilic acyl substitution reactions with this compound?

The electron-withdrawing fluorine and methyl groups enhance electrophilicity at the carbonyl carbon. Kinetic studies (e.g., competition experiments with substituted anilines) reveal rate dependence on nucleophile strength (e.g., pKa). DFT calculations (B3LYP/6-311+G(d,p)) map transition states, showing steric effects from the methyl group directing attack to the para position .

Q. How can computational modeling resolve discrepancies in reaction outcomes for derivatives?

Perform conformational sampling (Monte Carlo or molecular dynamics) to identify low-energy intermediates. Compare calculated NMR chemical shifts (GIAO method) with experimental data to validate proposed structures. Use docking studies to predict binding affinities if targeting biological systems .

Q. What strategies address crystallographic disorder in fluoro-methylbenzoyl chloride complexes?

For disordered aromatic rings or counterions:

Q. How does the fluorine substituent influence electronic effects in catalytic applications?

The fluorine atom increases the acyl chloride’s electrophilicity via inductive effects, accelerating reactions like Friedel-Crafts acylations. Hammett σ values (~0.34) quantify this activation. In Pd-catalyzed cross-couplings, fluorine enhances oxidative addition rates due to electron-deficient aryl intermediates .

Methodological Notes

- Synthesis : While direct synthesis methods are not detailed in the evidence, analogous benzoyl chloride preparations involve treating 4-fluoro-2-methylbenzoic acid with thionyl chloride (reflux, 4h) under anhydrous conditions.

- Handling : Always quench excess reagent with ice-cold sodium bicarbonate to mitigate exothermic hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.